2-Methoxyethyl cyanoacetate

Description

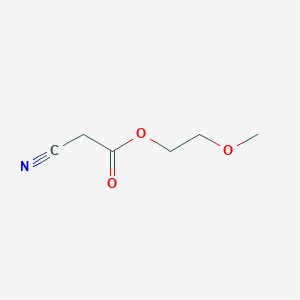

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKIEOMYXTGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038831 | |

| Record name | 2-Methoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10258-54-5 | |

| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10258-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT9YIO537F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Cyanoacetate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl cyanoacetate (B8463686) is a valuable chemical intermediate widely utilized in the synthesis of a diverse range of organic compounds, including pharmaceuticals, adhesives, and other specialty chemicals. Its bifunctional nature, possessing both a nitrile and an ester group, allows for versatile reactivity in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-methoxyethyl cyanoacetate, offering detailed experimental protocols and structured data to support researchers and professionals in its application.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][4][5] |

| CAS Number | 10258-54-5 | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Boiling Point | 98-100 °C at 1 mmHg | [7][8] |

| Density | 1.127 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.434 | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7][9] |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | Store below +30°C. | [8] |

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: the direct esterification of cyanoacetic acid with 2-methoxyethanol (B45455) and the transesterification of a lower alkyl cyanoacetate.

Method 1: Esterification of Cyanoacetic Acid

This is a common and straightforward method involving the reaction of cyanoacetic acid with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.

-

Reactant Charging: To the flask, add cyanoacetic acid (1.0 mol), 2-methoxyethanol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (0.02 mol). A suitable solvent for azeotropic removal of water, such as toluene (B28343) or heptane, can also be added.

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected and can be further analyzed by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete (typically when no more water is collected), the mixture is cooled to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Method 2: Transesterification

Transesterification offers an alternative route, particularly when a lower alkyl ester of cyanoacetic acid, such as ethyl cyanoacetate, is more readily available. This method involves the exchange of the alkoxy group of the starting ester with 2-methoxyethanol, typically in the presence of a suitable catalyst.

-

Apparatus Setup: A similar setup to the esterification reaction is used: a round-bottom flask with a magnetic stirrer, a distillation head, a condenser, and a heating mantle.

-

Reactant Charging: Ethyl cyanoacetate (1.0 mol) and an excess of 2-methoxyethanol (2.0-3.0 mol) are added to the reaction flask. A catalyst, such as sodium methoxide, titanium(IV) isopropoxide, or dibutyltin (B87310) oxide, is added in a catalytic amount.

-

Reaction: The mixture is heated to a temperature that allows for the distillation of the lower-boiling alcohol (ethanol in this case) formed during the transesterification. The removal of ethanol (B145695) drives the equilibrium towards the formation of the desired product. The reaction progress can be monitored by observing the amount of ethanol distilled and by GC analysis of the reaction mixture.

-

Work-up: Once the reaction is complete, the mixture is cooled. If a basic catalyst was used, it is neutralized with a weak acid.

-

Purification: The excess 2-methoxyethanol is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to obtain this compound.

Visualizing the Synthesis and Applications

To better illustrate the processes and the utility of this compound, the following diagrams have been generated.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 3. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]

- 4. US3384654A - Process for the manufacture of cyanoacetic acid esters - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 7. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

physicochemical properties of 2-Methoxyethyl cyanoacetate

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl Cyanoacetate (B8463686)

Introduction

2-Methoxyethyl cyanoacetate, with the CAS number 10258-54-5, is an organic compound that serves as a versatile intermediate in numerous organic syntheses.[1][2] It is the 2-methoxyethyl ester of 2-cyanoacetic acid.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its primary synthesis method. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure

The molecular structure of this compound consists of a cyanoacetate core with a 2-methoxyethyl group attached to the ester oxygen.

Caption: Chemical Structure of this compound

Physicochemical Properties

The are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Clear liquid | [1][2][3][4] |

| Molecular Formula | C6H9NO3 | [4][5][6] |

| Molecular Weight | 143.14 g/mol | [4][5][6] |

| Density | 1.127 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 98-100 °C at 1 mmHg | [1][2][3][4] |

| Melting Point | No data available | [4] |

| Water Solubility | 745 g/L | [3][4][7] |

| Flash Point | 113 °C (closed cup) | [4] |

| pKa | 2.75 ± 0.10 (Predicted) | [1][3][7] |

| Vapor Pressure | 0.0103 mmHg at 25°C | [7] |

Optical and Spectroscopic Properties

| Property | Value | Reference |

| Refractive Index | n20/D 1.434 | [1][2][3] |

| 1H NMR Spectra | Data available | [8] |

| 13C NMR Spectra | Data available | [8] |

| IR Spectra | Data available | [8] |

| Mass Spectrum | Data available | [9] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 10258-54-5 | [4][5] |

| EC Number | 233-597-3 | [4][5] |

| PubChem CID | 25106 | [8] |

| SMILES | COCCOC(=O)CC#N | [10] |

| InChIKey | SGLKIEOMYXTGBH-UHFFFAOYSA-N | [3][10] |

Experimental Protocols

Detailed experimental protocols for the determination of the are not explicitly available in the searched literature. However, standard methodologies for determining these properties are described below.

-

Boiling Point: The boiling point is determined by distillation at reduced pressure (1 mmHg) as indicated by the literature values.[1][2][3][4] A sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. The pressure is maintained at 1 mmHg using a vacuum pump.

-

Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature (25 °C).[1][2][3] The mass of a known volume of the substance is measured and the density is calculated.

-

Refractive Index: The refractive index is measured using a refractometer, typically at 20 °C with the sodium D-line (589 nm).[1][2][3] A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the scale.

-

Flash Point: The closed-cup flash point is determined using a Pensky-Martens or similar closed-cup apparatus. The sample is heated at a controlled rate, and a test flame is periodically introduced into the vapor space until a flash is observed.[4]

-

Solubility: The solubility in water is determined by adding a known amount of the substance to a known volume of water and stirring until saturation is reached. The concentration of the dissolved substance is then measured.[3][4][7]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer to elucidate the chemical structure by observing the chemical shifts, multiplicities, and coupling constants of the nuclei.[8]

-

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavenumbers.[8]

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.[9]

-

Synthesis Workflow

The primary method for synthesizing this compound is through the esterification of cyanoacetic acid with 2-methoxyethanol.[6] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions.[6]

Caption: Synthesis of this compound

Applications and Reactivity

This compound is a key intermediate in various organic syntheses.[1][2][11] Its primary applications include:

-

Adhesives: It is used in the production of alpha-cyanoacrylic adhesives.[1][2][3]

-

Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds and can be used as an ethylating agent.[6]

-

Polymer Chemistry: It can be used as a monomer for the preparation of specialized polymers.[6]

-

Medicinal Chemistry: Derivatives of this compound have shown potential biological activities and are used as precursors in the synthesis of biologically active molecules.[6]

The reactivity of this compound is characterized by the presence of the ester and nitrile functional groups, making it suitable for a variety of chemical transformations.[11]

Safety Information

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] It is a combustible liquid. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated place.[1][2][3][5] In case of exposure, it is important to seek fresh air if inhaled, rinse eyes and skin with plenty of water, and seek medical attention.[4][5][12][13]

References

- 1. This compound CAS#: 10258-54-5 [m.chemicalbook.com]

- 2. This compound | 10258-54-5 [chemicalbook.com]

- 3. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Buy this compound | 10258-54-5 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]

- 10. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Methoxyethyl Cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethyl cyanoacetate (B8463686), a key intermediate in various organic syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

2-Methoxyethyl cyanoacetate (C₆H₉NO₃) is the 2-methoxyethyl ester of cyanoacetic acid. Its structure consists of a methoxyethyl group linked via an ester bond to a cyanoacetate moiety.

Chemical Structure:

Physical Properties:

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 98-100 °C at 1 mmHg |

| Density | 1.127 g/mL at 25 °C |

Spectroscopic Data

Due to the limited availability of experimentally derived raw data in public databases, the following sections provide predicted spectroscopic data based on the known structure of this compound and established spectroscopic principles. These predictions are intended to serve as a reference for researchers in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.35 | s | 3H | -OCH₃ |

| ~3.50 | s | 2H | -COCH₂CN |

| ~3.65 | t | 2H | -OCH₂CH₂O- |

| ~4.30 | t | 2H | -OCH₂CH₂O- |

Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.

The predicted broadband proton-decoupled ¹³C NMR spectrum would show six signals, corresponding to the six carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -COCH₂CN |

| ~59 | -OCH₃ |

| ~64 | -OCH₂CH₂O- |

| ~69 | -OCH₂CH₂O- |

| ~115 | -C≡N |

| ~165 | C=O (Ester) |

Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the nitrile, ester, and ether functional groups.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~2260 | Medium | C≡N stretch (nitrile) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1250-1050 | Strong | C-O stretch (ester and ether) |

Disclaimer: Predicted data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 112 | [M - OCH₃]⁺ |

| 88 | [CH₂COOCH₂CH₂OCH₃]⁺ |

| 59 | [CH₂CH₂OCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above for a liquid sample like this compound.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The solution should be homogeneous and free of any particulate matter. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp spectral lines.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is detected by the receiver coil.

-

The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal.

-

The chemical shifts, multiplicities, and integrals of the peaks are determined.

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR can often be used, although a higher concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectrometer is tuned to the ¹³C frequency.

-

A broadband proton-decoupling pulse sequence is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

A larger number of scans are typically acquired and averaged compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top, and gentle pressure is applied to form a thin liquid film between the plates.

IR Spectroscopy Protocol:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O absorptions.

-

The prepared salt plates containing the sample are placed in the sample holder of the IR spectrometer.

-

The infrared beam is passed through the sample.

-

The detector measures the amount of light transmitted at each wavenumber.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The positions (in cm⁻¹) and intensities of the absorption bands are identified.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: The liquid sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

Electron Ionization (EI) Protocol:

-

In the high-vacuum ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

The excess energy from the ionization process can cause the molecular ion to fragment into smaller, charged and neutral pieces.

-

The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure confirmation of an organic compound like this compound.

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

A Technical Guide to the Solubility of 2-Methoxyethyl Cyanoacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxyethyl cyanoacetate (B8463686), a key intermediate in various organic syntheses, including the production of alpha-cyanoacrylic adhesives.[1][2] Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Properties of 2-Methoxyethyl Cyanoacetate

This compound is a clear liquid with the following physical and chemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C6H9NO3 | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][3] |

| Density | 1.127 g/mL at 25 °C | [4] |

| Boiling Point | 98-100 °C at 1 mmHg | |

| Refractive Index | n20/D 1.434 | |

| Flash Point | >230 °F (>110 °C) | [2][5] |

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. Below is a summary of the known quantitative and qualitative solubility of this compound.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The most definitive value found is its solubility in water.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | 745 | Not Specified |

[Source: ChemicalBook[1][2][3][5][6], Guidechem, ChemBK[6][7]]

Qualitative Solubility in Organic Solvents

Based on the solubility of structurally similar compounds, such as other cyanoacetate esters, this compound is expected to be soluble in many common organic solvents. For instance, ethyl cyanoacetate is reported to be very soluble in ethanol (B145695) and ethyl ether.[8][9] The presence of both a polar cyano group and an ester group, along with a short ether chain, suggests that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents.

| Solvent Class | Examples | Expected Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ketones | Acetone | High |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High |

| Esters | Ethyl Acetate | High |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High |

| Aromatic Hydrocarbons | Toluene | Moderate to High |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in various organic solvents, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Logical workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound Lonza quality, = 99.0 GC 10258-54-5 [sigmaaldrich.com]

- 5. This compound CAS#: 10258-54-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2-Methoxyethyl Cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability and decomposition profile of 2-Methoxyethyl cyanoacetate (B8463686). Due to a lack of specific publicly available thermal analysis data for this compound, this document provides a comprehensive overview of its known physicochemical properties and hazardous decomposition products as reported in safety data sheets. Furthermore, it outlines detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), derived from standard methodologies for similar organic esters. These protocols are intended to guide researchers in performing their own thermal stability assessments. Visual workflows for these experimental procedures and a hypothetical decomposition pathway are also presented to aid in understanding the potential thermal behavior of 2-Methoxyethyl cyanoacetate.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for the design of experimental setups and for interpreting thermal analysis data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [3][4] |

| Molecular Weight | 143.14 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 98 - 100 °C at 1 hPa (1 mmHg) | [2][3][5] |

| Density | 1.127 g/cm³ at 25 °C | [3][5] |

| Flash Point | 113 °C (closed cup) | [3][5] |

| Water Solubility | 745 g/L | [3] |

| Refractive Index | n20/D 1.434 | [5] |

Thermal Stability and Hazardous Decomposition

Currently, no specific decomposition temperature for this compound has been published.[3] However, safety data sheets indicate that the compound is stable under recommended storage conditions.[3]

Under fire conditions, hazardous decomposition products are expected to form. These include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen cyanide (HCN)[3]

The parent compound, cyanoacetic acid, is reported to decompose at 160 °C.[6] Polymers derived from related cyanoacrylates are known for their limited thermal resistance, with some showing degradation at temperatures as low as 80 °C.[3] This suggests that the ester linkage and the cyano group are potential sites for thermal degradation.

Proposed Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols based on standard methods for analyzing liquid organic compounds.[7][8][9]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the substance loses mass due to decomposition and to quantify this mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond the expected decomposition range (e.g., 400 °C).

-

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC curve will show endothermic peaks (for melting, boiling) and exothermic peaks (for decomposition), allowing for the determination of transition temperatures and enthalpies.

Visualizations

The following diagrams illustrate the proposed workflow for thermal analysis and a hypothetical decomposition pathway for this compound.

Caption: Workflow for TGA and DSC analysis.

Caption: Potential decomposition products.

Conclusion

While specific quantitative data on the thermal stability and decomposition of this compound is not currently available in published literature, existing safety data provides crucial information on its hazardous decomposition products. For researchers and professionals requiring precise thermal stability data, this guide offers standardized, detailed protocols for conducting TGA and DSC analyses. The successful application of these methods will yield valuable data regarding the onset of decomposition, the nature of thermal events, and the safe operating temperatures for this compound, thereby ensuring its appropriate and safe use in research and development.

References

- 1. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]

- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Material analysis of cyanate ester - TU Wien Space Team [spaceteam.at]

- 5. scispace.com [scispace.com]

- 6. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [openjournals.ugent.be]

- 8. tainstruments.com [tainstruments.com]

- 9. chem.libretexts.org [chem.libretexts.org]

2-Methoxyethyl cyanoacetate material safety data sheet (MSDS) information

A Technical Guide to the Material Safety of 2-Methoxyethyl Cyanoacetate (B8463686)

Audience: This document is intended for researchers, scientists, and drug development professionals who handle 2-Methoxyethyl cyanoacetate. It provides a comprehensive overview of its material safety data, handling procedures, and emergency protocols.

Chemical Identification and Core Properties

This compound is a clear, liquid chemical compound used as an intermediate in various organic syntheses.[1][2] It is identified by the following properties:

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][3][4] |

| Synonyms | Acetic acid, 2-cyano-, 2-methoxyethyl ester | [1][5] |

| CAS Number | 10258-54-5 | [1][3][4] |

| EC Number | 233-597-3 | [1][3][4] |

| Molecular Formula | C6H9NO3 | [1][5] |

| Molecular Weight | 143.14 g/mol | [1][3][4][5] |

| Linear Formula | NCCH2CO2CH2CH2OCH3 | [3][4] |

Physical and Chemical Data

The physical and chemical properties of this compound are crucial for its safe handling and storage.

| Property | Value | Reference |

| Appearance | Clear liquid | [1][2] |

| Odor | No data available | [1] |

| Boiling Point | 98 - 100 °C @ 1 hPa (1 mmHg) | [1][2][3][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3][4] |

| Density | 1.127 g/cm³ at 25 °C | [1][2][3][4][6] |

| Water Solubility | 745 g/L | [1][7] |

| Refractive Index | n20/D 1.434 | [2][3][4] |

| Vapor Pressure | 0.0103 mmHg at 25°C | [7] |

Hazard Identification and Toxicology

This substance is classified as hazardous. The GHS classification indicates it can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][5]

GHS Hazard Classification:

| Code | Hazard Statement | Reference |

| H303 | May be harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1][5] |

| H319 | Causes serious eye irritation | [1][5] |

| H335 | May cause respiratory irritation | [1][5] |

| Signal Word | Warning | [1] |

Toxicological Data:

| Test | Species | Value | Reference |

| LD50 Oral | Rat | 4,300 mg/kg | [1] |

Toxicological Summary:

-

Carcinogenicity: No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][5]

-

General Note: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure. In all cases of exposure, it is advised to consult a physician and show them the Safety Data Sheet.[1]

Caption: Workflow for first-aid response to various exposure routes.

Experimental Protocols: Safe Handling, Storage, and Use

While specific toxicological and physical property test methodologies are not publicly available, a standardized laboratory workflow for handling this compound can be derived from its safety data.

Generalized Laboratory Handling Protocol:

Caption: A generalized workflow for safely handling this compound in a lab.

5.1. Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to minimize exposure.

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or an eyeshield.[3][4]

-

Skin Protection: Wear suitable protective gloves (e.g., chemical impermeable gloves).[3][4][8]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a full-face respirator with appropriate cartridges (Type ABEK - EN 14387) or a supplied-air respirator. Respirators must be approved by a relevant government standard such as NIOSH or CEN.[1]

-

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

5.2. Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid inhaling any vapor or mist.[1]

-

Practice normal measures for preventive fire protection.[1]

5.3. Storage Conditions

Accidental Release and Fire-Fighting Measures

6.1. Accidental Release

In the event of a spill, immediate and cautious action is required.

-

Personal Precautions: Use full personal protective equipment, including respiratory protection. Avoid breathing vapors. Ensure the area is well-ventilated and evacuate personnel to a safe location.[1]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[1]

Caption: Step-by-step workflow for responding to an accidental spill.

6.2. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: A fire may produce toxic and hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[1]

-

Advice for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[1]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous situations.

| Parameter | Description | Reference |

| Reactivity | No data available. | [1] |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Hazardous Reactions | No data available. | [1] |

| Conditions to Avoid | No specific conditions to avoid are listed. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition | Under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen cyanide. | [1] |

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 10258-54-5 [chemicalbook.com]

- 3. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 氰基乙酸-2-甲氧乙基酯 Arxada quality, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CYANOACETIC ACID 2-METHOXYETHYL ESTER [chembk.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methoxyethyl Cyanoacetate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyethyl cyanoacetate (B8463686), a versatile building block in organic synthesis. The document details its chemical and physical properties, outlines the primary methods for its synthesis, and explores its historical context. While the initial discovery of this specific ester is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of cyanoacetic acid and its esters. This guide offers detailed experimental protocols for its preparation and presents key quantitative data in a structured format to support its application in research and development.

Introduction

2-Methoxyethyl cyanoacetate, with the chemical formula C₆H₉NO₃, is a cyanoacetate ester recognized for its utility as a key intermediate in the synthesis of a wide array of organic compounds.[1] Its bifunctional nature, possessing both a nitrile and an ester group, allows for diverse chemical transformations, making it a valuable precursor in the pharmaceutical and specialty chemical industries. This guide aims to provide a detailed technical resource for professionals engaged in chemical synthesis and drug development, covering the fundamental aspects of this compound from its synthesis to its physicochemical characteristics.

Discovery and History

While the exact date and attribution for the first synthesis of this compound are not clearly documented in readily accessible historical records, its origins are rooted in the broader development of cyanoacetic acid and its esters. The Beilstein Registry Number for this compound is 1766090. The Beilstein database, which dates back to the 18th century, is a comprehensive repository of organic chemistry information, and the inclusion of this compound signifies its established presence in the chemical literature.[2]

The synthesis of various cyanoacetic acid esters became a subject of interest following the discovery and isolation of cyanoacetic acid itself. The general methods for esterification, well-established in the 19th and early 20th centuries, were likely applied to a range of alcohols, including 2-methoxyethanol (B45455), leading to the eventual synthesis of the title compound. The development of industrial processes for producing cyanoacetic acid and its derivatives has further solidified the role of esters like this compound in commercial and research applications.[3][4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.127 g/mL at 25 °C | |

| Boiling Point | 98-100 °C at 1 mmHg | |

| Refractive Index (n20/D) | 1.434 | |

| CAS Number | 10258-54-5 | |

| Beilstein Registry Number | 1766090 |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: direct esterification of cyanoacetic acid and transesterification of another cyanoacetate ester.

Direct Esterification

The most common and straightforward method for synthesizing this compound is the direct esterification of cyanoacetic acid with 2-methoxyethanol.[1] This reaction is typically catalyzed by a strong acid.

Reaction Scheme:

Figure 1: Direct esterification of cyanoacetic acid.

Experimental Protocol:

A detailed experimental protocol for the direct esterification of cyanoacetic acid with 2-methoxyethanol is as follows:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap to remove the water formed during the reaction.

-

Reagents:

-

Cyanoacetic acid (1.0 mol)

-

2-Methoxyethanol (1.2 mol, slight excess)

-

p-Toluenesulfonic acid (catalyst, 0.02 mol)

-

Toluene (B28343) (solvent, to fill the Dean-Stark trap)

-

-

Procedure: a. To the round-bottom flask, add cyanoacetic acid, 2-methoxyethanol, and p-toluenesulfonic acid. b. Add enough toluene to fill the arm of the Dean-Stark trap. c. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. d. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. e. Cool the reaction mixture to room temperature. f. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. g. Dry the organic layer over anhydrous magnesium sulfate. h. Filter the drying agent and remove the solvent under reduced pressure. i. Purify the crude product by vacuum distillation to obtain pure this compound.

Transesterification

Reaction Scheme:

Figure 2: Transesterification synthesis route.

Experimental Protocol:

A general experimental protocol for the transesterification synthesis is as follows:

-

Apparatus Setup: A distillation apparatus is required to remove the lower-boiling alcohol (ethanol in this case) to drive the equilibrium towards the product.

-

Reagents:

-

Ethyl cyanoacetate (1.0 mol)

-

2-Methoxyethanol (1.5 mol, in excess)

-

Sodium methoxide (B1231860) (catalyst, small catalytic amount)

-

-

Procedure: a. Combine ethyl cyanoacetate and 2-methoxyethanol in the reaction flask. b. Add a catalytic amount of sodium methoxide. c. Heat the mixture to a temperature that allows for the distillation of the ethanol (B145695) formed during the reaction. d. Continuously remove the ethanol from the reaction mixture. e. Once the reaction is complete (monitored by techniques such as GC-MS), cool the mixture. f. Neutralize the catalyst with a weak acid (e.g., acetic acid). g. Purify the product by vacuum distillation to separate it from the excess 2-methoxyethanol and any side products.

Applications in Synthesis

This compound serves as a versatile precursor in various organic transformations. The presence of the activated methylene (B1212753) group allows for facile alkylation and condensation reactions. It is a key starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. While the specific historical details of its initial discovery remain elusive, its synthesis is readily achieved through established methods of esterification and transesterification. The detailed protocols and compiled data in this guide are intended to support researchers and professionals in the effective utilization of this compound in their synthetic endeavors.

References

- 1. Buy this compound | 10258-54-5 [smolecule.com]

- 2. Beilstein database - Wikipedia [en.wikipedia.org]

- 3. EP1028105B1 - Process for the preparation of Cyanoacetic esters - Google Patents [patents.google.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Potential Research Areas and Applications of 2-Methoxyethyl Cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl cyanoacetate (B8463686) (MECA) is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways.[1][2] Characterized by the presence of a reactive methylene (B1212753) group, a nitrile, and an ester functional group, MECA exhibits a unique chemical profile that makes it an invaluable intermediate in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This technical guide provides an in-depth exploration of the core properties, synthesis, and reactivity of 2-Methoxyethyl cyanoacetate, with a particular focus on its burgeoning potential in drug discovery and materials science. We will delve into detailed experimental protocols for its key reactions and explore the mechanistic underpinnings of the biological activity of its derivatives, offering a comprehensive resource for researchers seeking to leverage this potent molecule in their work.

Core Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a range of physicochemical properties that are critical to its application in various synthetic contexts. A summary of these key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₃ | [1][5] |

| Molecular Weight | 143.14 g/mol | [1][6] |

| CAS Number | 10258-54-5 | [1][2][6] |

| Density | 1.127 g/mL at 25 °C | [1][2][6] |

| Boiling Point | 98-100 °C at 1 mmHg | [1][2][6] |

| Refractive Index (n20/D) | 1.434 | [1][2][6] |

| Flash Point | 113 °C (closed cup) | [5][6] |

| Solubility in Water | 745 g/L | [1][5] |

| Appearance | Clear liquid | [1][2] |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two well-established methods: direct esterification and transesterification.

Esterification of Cyanoacetic Acid

The most common and direct route to MECA involves the esterification of cyanoacetic acid with 2-methoxyethanol (B45455). This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.

Experimental Protocol: Synthesis of this compound via Esterification

-

Materials: Cyanoacetic acid, 2-methoxyethanol, sulfuric acid (or p-toluenesulfonic acid), toluene (B28343) (or another suitable azeotroping agent), sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid (1.0 eq), 2-methoxyethanol (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 0.02 eq) in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure ester.

-

Transesterification

Experimental Protocol: Synthesis of this compound via Transesterification

-

Materials: Ethyl cyanoacetate, 2-methoxyethanol, a suitable catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide), and a system for removing the lower-boiling alcohol byproduct.

-

Procedure:

-

In a flask equipped with a distillation head, combine ethyl cyanoacetate (1.0 eq), 2-methoxyethanol (1.5 eq), and a catalytic amount of sodium methoxide.

-

Heat the mixture to a temperature that allows for the distillation of the ethanol (B145695) byproduct, thus driving the equilibrium towards the product.

-

Monitor the reaction progress by observing the amount of ethanol collected.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid if necessary.

-

Purify the resulting this compound by vacuum distillation.

-

Key Research Areas and Synthetic Applications

The unique structural features of this compound make it a versatile precursor in a variety of chemical transformations, opening up several promising areas of research.

Knoevenagel Condensation: A Gateway to Bioactive Molecules

The Knoevenagel condensation is a cornerstone reaction of MECA, involving the reaction of its active methylene group with aldehydes or ketones in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation and is widely used to synthesize a diverse range of substituted alkenes, which are often intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde (B42025)

-

Materials: this compound, benzaldehyde, piperidine (B6355638) (or another basic catalyst), ethanol (or another suitable solvent).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the corresponding 2-cyano-3-phenyl-2-propenoic acid, 2-methoxyethyl ester.

-

Caption: The Knoevenagel condensation of this compound.

Polymer Chemistry: Monomer for Advanced Materials

This compound and its derivatives, particularly 2-methoxyethyl 2-cyanoacrylate, are valuable monomers in the synthesis of specialty polymers and adhesives.[7][8] The electron-withdrawing cyano and ester groups facilitate anionic polymerization, leading to the rapid formation of strong, durable polymer chains. These polymers find applications as medical-grade adhesives, in electronic components, and in the development of novel biomaterials.[4]

Experimental Protocol: Anionic Polymerization of 2-Methoxyethyl 2-cyanoacrylate

-

Materials: 2-Methoxyethyl 2-cyanoacrylate monomer, a suitable initiator (e.g., a weak base like water or an organometallic initiator), and an anhydrous, aprotic solvent (e.g., THF).

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-methoxyethyl 2-cyanoacrylate monomer in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C) to control the polymerization rate.

-

Introduce a catalytic amount of the initiator to the stirred solution.

-

Polymerization typically occurs rapidly. The reaction can be monitored by the increase in viscosity of the solution.

-

Quench the polymerization by adding a proton source, such as methanol.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent, such as hexane.

-

Collect the polymer by filtration and dry under vacuum.

-

Caption: Anionic polymerization workflow of 2-Methoxyethyl cyanoacrylate.

Synthesis of Heterocyclic Compounds

The polyfunctional nature of MECA makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds, such as pyridones and thiophenes. These heterocyclic scaffolds are prevalent in many FDA-approved drugs and are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of a Substituted Pyridone

-

Materials: this compound, an α,β-unsaturated ketone, ammonium (B1175870) acetate, and a high-boiling solvent like acetic acid.

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the α,β-unsaturated ketone (1.0 eq), and an excess of ammonium acetate.

-

Add glacial acetic acid as the solvent and catalyst.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, and the product may precipitate.

-

Collect the solid product by filtration and wash with a cold solvent to remove impurities.

-

The crude pyridone can be further purified by recrystallization.

-

Potential in Drug Discovery and Development

Derivatives of this compound have shown promise as potential therapeutic agents, exhibiting a range of biological activities, including anti-inflammatory and anticancer properties.[9][10]

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory drugs target specific signaling pathways, such as the NF-κB and JAK-STAT pathways, which regulate the production of pro-inflammatory cytokines.[11][12][13] Cyanoacetamide derivatives, which can be readily synthesized from MECA, have been shown to inhibit these pathways, suggesting a promising avenue for the development of novel anti-inflammatory agents.

Caption: Potential inhibition of pro-inflammatory signaling by MECA derivatives.

Anticancer Applications

The development of novel anticancer agents is a critical area of research. Many cyano-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the activation of caspases and the modulation of key signaling pathways that control cell proliferation and survival.[14][15] Derivatives of MECA represent a promising scaffold for the design and synthesis of new anticancer drug candidates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: Cancer cell line of interest, cell culture medium, this compound derivative to be tested, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.[16]

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the MECA derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

References

- 1. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]

- 2. This compound | 10258-54-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-inflammatory activity of diversified heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jptcp.com [jptcp.com]

- 11. mdpi.com [mdpi.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using 2-Methoxyethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 2-Methoxyethyl cyanoacetate (B8463686). This versatile reaction is a cornerstone in organic synthesis for the formation of a carbon-carbon double bond, yielding substituted alkenes that are valuable intermediates in medicinal chemistry and drug development.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group, such as 2-Methoxyethyl cyanoacetate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, with piperidine (B6355638) being a commonly used and effective catalyst for this transformation. The resulting 2-methoxyethyl cyanoacrylate derivatives are key precursors for a variety of molecular scaffolds.

Data Presentation

The following tables summarize the quantitative data for the Knoevenagel condensation of this compound with various substituted benzaldehydes, catalyzed by piperidine. The yields demonstrate the efficiency of this protocol across a range of substrates.

Table 1: Knoevenagel Condensation of this compound with Alkoxy-Substituted Benzaldehydes [1]

| Entry | Aldehyde Substituent | Product | Yield (%) |

| 1 | 2-Methoxy | 2-Methoxyethyl 2-cyano-3-(2-methoxyphenyl)acrylate | 84 |

| 2 | 3-Methoxy | 2-Methoxyethyl 2-cyano-3-(3-methoxyphenyl)acrylate | 73 |

| 3 | 4-Methoxy | 2-Methoxyethyl 2-cyano-3-(4-methoxyphenyl)acrylate | - |

| 4 | 2-Ethoxy | 2-Methoxyethyl 2-cyano-3-(2-ethoxyphenyl)acrylate | - |

| 5 | 3-Ethoxy | 2-Methoxyethyl 2-cyano-3-(3-ethoxyphenyl)acrylate | - |

| 6 | 4-Ethoxy | 2-Methoxyethyl 2-cyano-3-(4-ethoxyphenyl)acrylate | - |

| 7 | 4-Propoxy | 2-Methoxyethyl 2-cyano-3-(4-propoxyphenyl)acrylate | 74 |

| 8 | 4-Butoxy | 2-Methoxyethyl 2-cyano-3-(4-butoxyphenyl)acrylate | - |

| 9 | 4-Hexyloxy | 2-Methoxyethyl 2-cyano-3-(4-hexyloxyphenyl)acrylate | 72 |

Table 2: Knoevenagel Condensation of this compound with Dimethyl- and Dimethoxy-Substituted Benzaldehydes [2]

| Entry | Aldehyde Substituent | Product | Yield (%) |

| 1 | 2,4-Dimethyl | 2-Methoxyethyl 2-cyano-3-(2,4-dimethylphenyl)acrylate | 75 |

| 2 | 2,5-Dimethyl | 2-Methoxyethyl 2-cyano-3-(2,5-dimethylphenyl)acrylate | 87 |

| 3 | 2,5-Dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate | 84 |

| 4 | 2,6-Dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,6-dimethoxyphenyl)acrylate | 92 |

Experimental Protocols

The following is a detailed methodology for the piperidine-catalyzed Knoevenagel condensation of a substituted benzaldehyde (B42025) with this compound.

Protocol 1: Piperidine-Catalyzed Synthesis of Substituted 2-Methoxyethyl Phenylcyanoacrylates

This protocol describes a general and effective method for the synthesis of a wide range of 2-methoxyethyl phenylcyanoacrylate derivatives.[1][2][3][4]

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

This compound (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

2-Propanol (for reaction and recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzaldehyde (1.0 eq) and this compound (1.0 eq).

-

Solvent and Catalyst Addition: Add a sufficient amount of 2-propanol to dissolve the reactants. To this solution, add a catalytic amount of piperidine (~0.1 eq).

-

Reaction: Heat the reaction mixture to reflux with constant stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 2-propanol to remove any impurities.

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Characterize the final product by appropriate analytical techniques such as NMR, IR, and mass spectrometry, and determine the melting point.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Knoevenagel condensation protocol using this compound.

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Caption: Experimental workflow for the Knoevenagel condensation.

References

Synthesis of Heterocycles Utilizing 2-Methoxyethyl Cyanoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of substituted pyridines and pyrimidines, important heterocyclic scaffolds in medicinal chemistry, using 2-methoxyethyl cyanoacetate (B8463686) as a key building block. The protocols described herein leverage multi-component reactions, offering an efficient and versatile approach to these valuable compounds.

Introduction

Heterocyclic compounds, particularly pyridines and pyrimidines, are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules. The functionalization of these core structures is a cornerstone of drug discovery and development. 2-Methoxyethyl cyanoacetate is a versatile reagent for the synthesis of such heterocycles. Its activated methylene (B1212753) group readily participates in Knoevenagel condensations and Michael additions, while the ester and nitrile functionalities provide handles for subsequent cyclization reactions. This document outlines detailed protocols for the synthesis of highly substituted pyridines and pyrimidines, including data on reaction efficiency and visualization of the experimental workflows.

Synthesis of Substituted Pyridines

The synthesis of 2-amino-3-cyano-4,6-diarylpyridines can be efficiently achieved through a one-pot, four-component reaction involving an aromatic aldehyde, a substituted acetophenone (B1666503), this compound, and ammonium (B1175870) acetate (B1210297). This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Materials:

-

Acetophenone

-

This compound

-

Ammonium acetate

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).

-

Add a catalytic amount of glacial acetic acid (0.1 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.

-

Dry the purified product under vacuum.

Quantitative Data:

| Entry | Aldehyde | Ketone | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 5 | 85 |

| 2 | Benzaldehyde | 4-Methylacetophenone | 2-Amino-4-phenyl-6-(p-tolyl)pyridine-3-carbonitrile | 6 | 82 |

| 3 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 5.5 | 88 |

Characterization Data for 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.95-7.97 (m, 2H, Ar-H), 7.45-7.55 (m, 5H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).

-

IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2220 (CN), 1610, 1580, 1510.

-

Mass Spec (m/z): Calculated for C₂₀H₁₇N₃O: 315.14; Found: 315.1.

Experimental Workflow:

2-Methoxyethyl Cyanoacetate: A Versatile Precursor in the Synthesis of Pyrazolopyrimidine-Based Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing 2-Methoxyethyl cyanoacetate (B8463686) as a key precursor in the synthesis of pharmaceutical ingredients. Specifically, it focuses on the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds with significant therapeutic applications. The protocols provided herein detail the synthesis of the crucial intermediate, 3-amino-4-cyanopyrazole, from 2-Methoxyethyl cyanoacetate and its subsequent conversion to the hypnotic agent, Zaleplon. Quantitative data, including reaction yields and purity, are presented in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a comprehensive guide for researchers in drug discovery and development.

Introduction